![molecular formula C14H20O3Si B14400579 2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester CAS No. 88089-53-6](/img/structure/B14400579.png)
2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester is a chemical compound with the molecular formula C14H22O3Si It is an ester derivative of cinnamic acid, where the hydroxyl group is replaced by a trimethylsilyl group, and the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester typically involves the esterification of cinnamic acid derivatives. One common method is the reaction of 3-phenyl-2-propenoic acid with trimethylsilyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnamic acid derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its transport across cell membranes. The ester group can undergo hydrolysis to release active metabolites that interact with specific pathways.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-phenyl-, methyl ester: Similar structure but with a methyl ester group instead of ethyl.
2-Propenoic acid, 3-phenyl-, ethyl ester: Lacks the trimethylsilyl group.
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Contains two trimethylsilyl groups.
Uniqueness
The presence of both the trimethylsilyl group and the ethyl ester group in 2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester imparts unique chemical properties, such as increased stability and lipophilicity, making it distinct from other similar compounds.
Properties
CAS No. |
88089-53-6 |
|---|---|
Molecular Formula |
C14H20O3Si |
Molecular Weight |
264.39 g/mol |
IUPAC Name |
ethyl 3-phenyl-2-trimethylsilyloxyprop-2-enoate |
InChI |
InChI=1S/C14H20O3Si/c1-5-16-14(15)13(17-18(2,3)4)11-12-9-7-6-8-10-12/h6-11H,5H2,1-4H3 |
InChI Key |
XXBBCKJJSCCTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




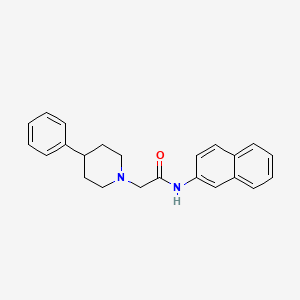
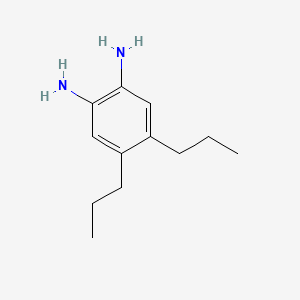
![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)
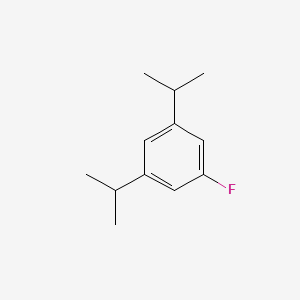
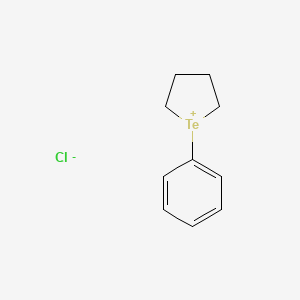
![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)
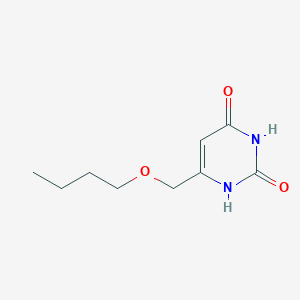
![(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14400540.png)
![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)

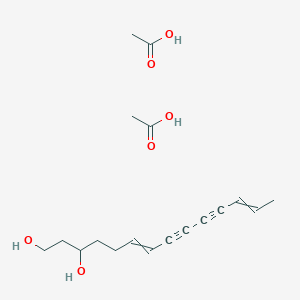
![[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate](/img/structure/B14400573.png)
